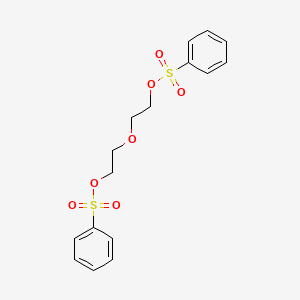
Diethylene glycol, dibenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylene glycol, dibenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is a derivative of diethylene glycol, which is a colorless, practically odorless, and hygroscopic liquid with a sweetish taste. Diethylene glycol is widely used as a solvent and in the production of various consumer products. The dibenzenesulfonate derivative is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:
Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water
The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Diethylene glycol, benzenesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to act as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings .
Wirkmechanismus
The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylene glycol, dibenzenesulfonate
- Triethylene glycol, dibenzenesulfonate
- Polyethylene glycol, dibenzenesulfonate
Uniqueness
Diethylene glycol, dibenzenesulfonate is unique due to its specific molecular structure, which provides a balance between hydrophilicity and hydrophobicity. This property makes it an effective solubilizing agent and plasticizer. Compared to ethylene glycol, dibenzenesulfonate, it has a higher molecular weight and different solubility characteristics. Triethylene glycol, dibenzenesulfonate and polyethylene glycol, dibenzenesulfonate have higher molecular weights and different physical properties, making them suitable for different applications .
Eigenschaften
CAS-Nummer |
77918-08-2 |
|---|---|
Molekularformel |
C16H18O7S2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
PMHQHOMDFWRZNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


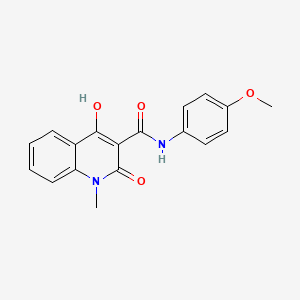
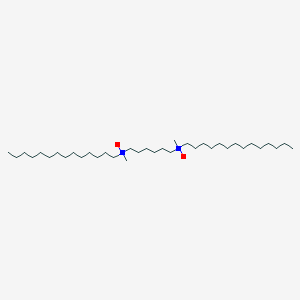
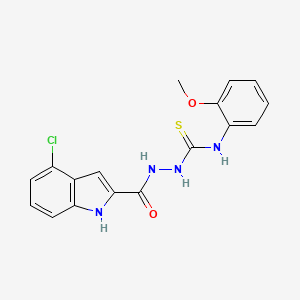
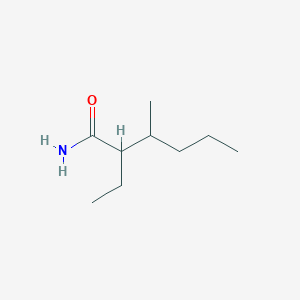
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
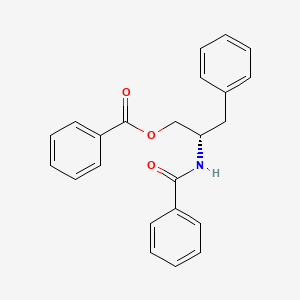
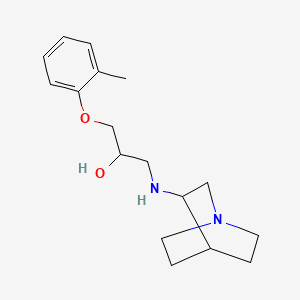

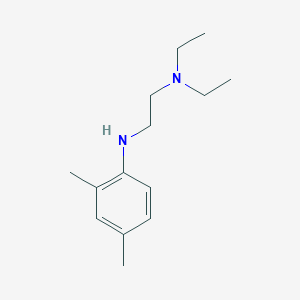
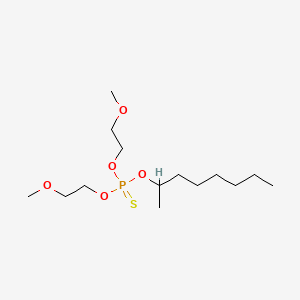


![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
